1-Bromo-9,9-diphenyl-9H-fluorene
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Overview
Description
1-Bromo-9,9-diphenyl-9H-fluorene: is an organic compound with the molecular formula C25H17Br . It is a derivative of fluorene, where the hydrogen atom at the 1-position is replaced by a bromine atom, and the hydrogen atoms at the 9-position are replaced by phenyl groups. This compound is known for its unique structural properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 9,9-diphenylfluorene: The synthesis of 1-Bromo-9,9-diphenyl-9H-fluorene typically involves the bromination of 9,9-diphenylfluorene. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1-Bromo-9,9-diphenyl-9H-fluorene undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding fluorenone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate or sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Fluorenone derivatives are the major products formed during oxidation reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: 1-Bromo-9,9-diphenyl-9H-fluorene is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology:
Fluorescent Probes: The compound is used in the development of fluorescent probes for biological imaging and detection.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mechanism of Action
Mechanism:
Electron Accepting Properties: 1-Bromo-9,9-diphenyl-9H-fluorene exhibits Lewis acid behavior, allowing it to accept electrons from other molecules.
Molecular Targets and Pathways:
Transition Metal Complexes: The compound forms complexes with transition metals, which can act as catalysts in various chemical reactions.
Comparison with Similar Compounds
2-Bromo-9,9-diphenylfluorene: Similar in structure but with the bromine atom at the 2-position instead of the 1-position.
9,9-Dihexyl-9H-fluorene-2,7-diyl: A derivative with hexyl groups at the 9-position and tert-butylcarbazole groups at the 2,7-positions.
Uniqueness:
Properties
CAS No. |
1547491-72-4 |
---|---|
Molecular Formula |
C25H17Br |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
1-bromo-9,9-diphenylfluorene |
InChI |
InChI=1S/C25H17Br/c26-23-17-9-15-21-20-14-7-8-16-22(20)25(24(21)23,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H |
InChI Key |
KABUIVXKHNWFSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C(=CC=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
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